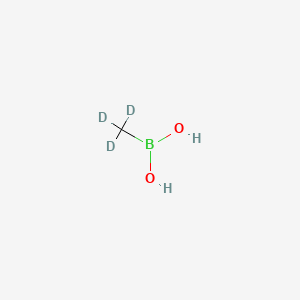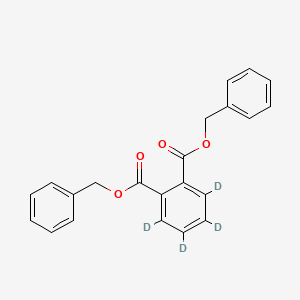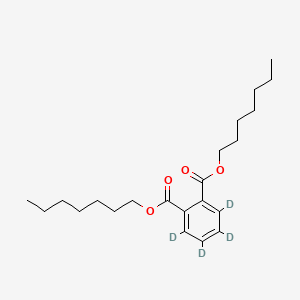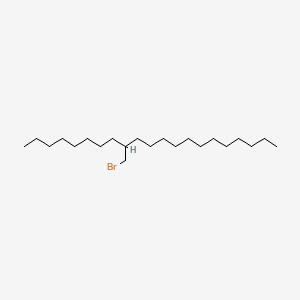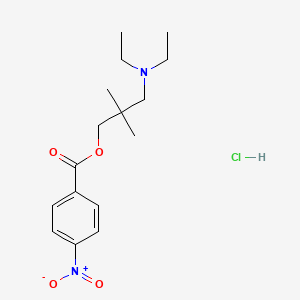
Memantine Glycine tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Memantine Glycine tert-Butyl Ester is a biochemical compound used primarily in proteomics research. It is a derivative of memantine, which is known for its role as an NMDA receptor antagonist, commonly used in the treatment of Alzheimer’s disease. The molecular formula of this compound is C18H31NO2, and it has a molecular weight of 293.44 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Memantine Glycine tert-Butyl Ester typically involves the esterification of glycine with tert-butyl alcohol. One common method involves the use of tert-butyl chloroacetate and sodium azide in a two-phase acetone-water mixture, followed by hydrogenation with palladium on charcoal catalyst . Another efficient method is a one-step synthesis using tert-butyl glycine and tert-butyl sarcosinate .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
Memantine Glycine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on charcoal is commonly used.
Substitution: Reagents like sodium azide and allyl bromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of memantine and glycine, which can be further utilized in biochemical research and pharmaceutical applications .
科学的研究の応用
Memantine Glycine tert-Butyl Ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, particularly Alzheimer’s disease
作用機序
The mechanism of action of Memantine Glycine tert-Butyl Ester involves its role as an NMDA receptor antagonist. It binds to the NMDA receptor, blocking the effects of glutamate, an excitatory neurotransmitter. This action helps in reducing neurotoxicity and improving cognitive functions in conditions like Alzheimer’s disease .
類似化合物との比較
Similar Compounds
Memantine: The parent compound, used in the treatment of Alzheimer’s disease.
Glycine tert-Butyl Ester: A related ester used in peptide synthesis.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonists: Other compounds in this category include ketamine and dextromethorphan
Uniqueness
Memantine Glycine tert-Butyl Ester is unique due to its specific esterification, which enhances its stability and usability in biochemical research. Its combination of memantine and glycine properties makes it a valuable tool in studying NMDA receptor functions and potential therapeutic applications .
特性
CAS番号 |
1537550-23-4 |
|---|---|
分子式 |
C18H31NO2 |
分子量 |
293.451 |
IUPAC名 |
tert-butyl 2-[(3,5-dimethyl-1-adamantyl)amino]acetate |
InChI |
InChI=1S/C18H31NO2/c1-15(2,3)21-14(20)9-19-18-8-13-6-16(4,11-18)10-17(5,7-13)12-18/h13,19H,6-12H2,1-5H3 |
InChIキー |
UEGJJRLHABYDSX-UHFFFAOYSA-N |
SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCC(=O)OC(C)(C)C)C |
同義語 |
tert-Butyl 2-(((1r,3R,5S,7r)-3,5-dimethyladamantan-1-yl)amino)acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


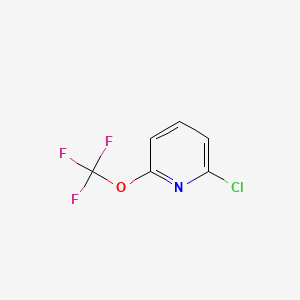
![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)
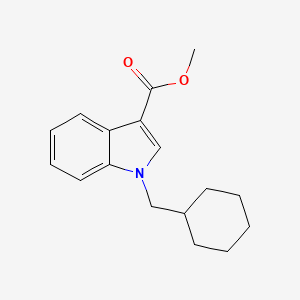
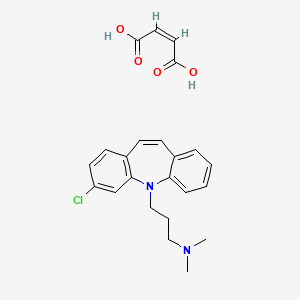
![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)
